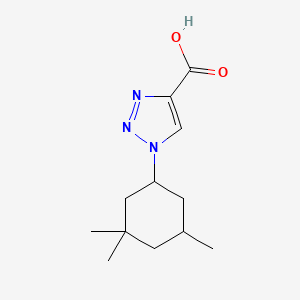

1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

The compound “1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The 3,3,5-trimethylcyclohexyl part of the molecule suggests a cyclohexane ring (a six-membered ring of carbon atoms) with three methyl groups (-CH3) attached .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. Triazoles are generally stable but can participate in reactions with electrophiles or acids. The carboxylic acid group can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water or other polar solvents .Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have notable implications in the field of medicinal chemistry, especially for the synthesis of peptidomimetics and biologically active compounds. The triazole scaffold, a core element in these compounds, is leveraged for its versatility in creating structurally diverse and biologically potent molecules. Ruthenium-catalyzed synthesis has been developed to overcome challenges related to the Dimroth rearrangement, facilitating the preparation of amino acid derivatives for peptidomimetic applications. These advancements have led to the development of triazole-containing compounds with significant biological activities, including HSP90 inhibitors demonstrating potent in vitro efficacy (Ferrini et al., 2015).

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, including 1,2,4-triazoles, are foundational in drug discovery, owing to their broad spectrum of biological activities. Synthesis strategies for triazole derivatives emphasize their role in generating new molecular entities for pharmaceutical applications. Recent methodologies have enabled the synthesis of 1,2,4-triazolo[1,5-a]pyridines through a one-pot pseudo-three-component reaction, highlighting the efficiency and versatility of triazoles in constructing complex heterocyclic systems (Shokoohian et al., 2019).

Pharmacological Applications

The pharmacological landscape benefits significantly from the triazole core, as evidenced by numerous studies focusing on the synthesis of triazole derivatives for potential therapeutic uses. Triazoles have been synthesized for their anti-inflammatory and analgesic properties, demonstrating the chemical's versatility in addressing various therapeutic targets (Odin & Onojah, 2015). The broad range of biological activities associated with triazole derivatives underlines their significance in medicinal chemistry and drug development efforts.

Chemical Synthesis and Green Chemistry

In addition to medicinal chemistry, triazole derivatives have been the focus of research aimed at improving synthetic methodologies, including green chemistry principles. The regioselective synthesis of triazoles, utilizing environmentally benign conditions, highlights ongoing efforts to enhance efficiency and sustainability in chemical synthesis. Such advancements not only contribute to the diversification of triazole chemistry but also align with broader objectives of reducing environmental impact and optimizing resource use in chemical manufacturing processes (Castanedo et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the specifics of that reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,3,5-trimethylcyclohexyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8-4-9(6-12(2,3)5-8)15-7-10(11(16)17)13-14-15/h7-9H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHSOBBYYSPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

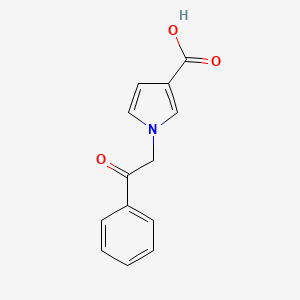

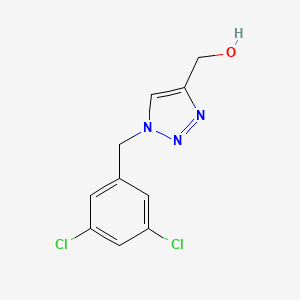

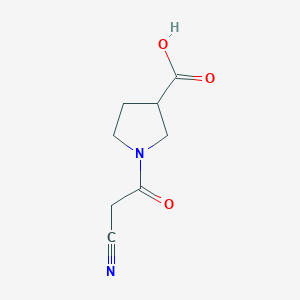

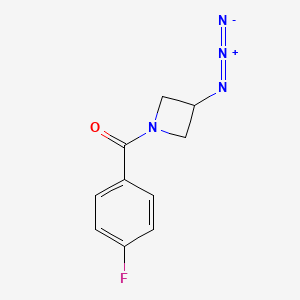

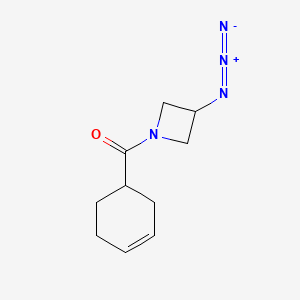

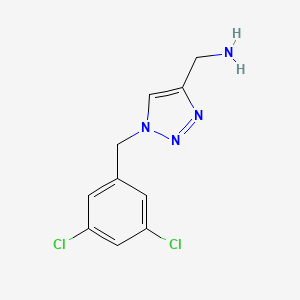

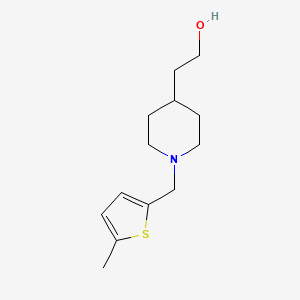

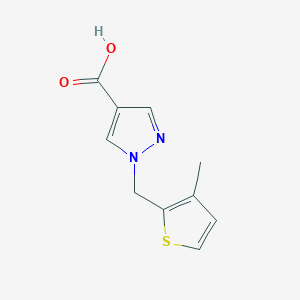

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.